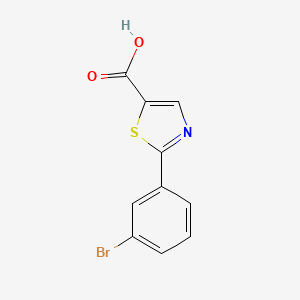

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromine atom on the phenyl ring and a carboxylic acid group on the thiazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a halogenated ketone reacts with a thioamide under acidic conditions.

Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and precise control over reaction conditions can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of 2-(3-Amino-phenyl)-thiazole-5-carboxylic acid.

Oxidation: Formation of sulfoxides or sulfones.

Coupling: Formation of biaryl or diaryl thiazole derivatives.

Scientific Research Applications

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential in drug discovery, particularly in the development of anti-inflammatory or anticancer agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and carboxylic acid group play crucial roles in binding to molecular targets, while the thiazole ring can participate in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

3-Bromophenylacetic acid: Similar in structure but lacks the thiazole ring.

2-(4-Bromo-phenyl)-thiazole-5-carboxylic acid: Similar but with the bromine atom in a different position on the phenyl ring.

3-Bromophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

Uniqueness

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is unique due to the combination of the thiazole ring, bromine atom, and carboxylic acid group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical and biological applications.

Biological Activity

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, and a bromine atom on the phenyl group that enhances its reactivity. Its molecular formula is C10H7BrN2O2S with a molecular weight of approximately 312.182 g/mol.

1. Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit key proteins involved in cancer cell proliferation.

- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by disrupting cell cycle progression and triggering mitochondrial pathways. In vitro studies have reported IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating moderate potency .

2. Antibacterial Activity

The compound also demonstrates antibacterial properties against several strains of bacteria, including E. faecalis and K. pneumoniae.

- Minimum Inhibitory Concentration (MIC) : In comparative studies, the MIC for related compounds ranged from 40 to 50 µg/mL, showing effectiveness comparable to standard antibiotics like ceftriaxone .

3. Antiviral Activity

Recent investigations into the antiviral potential of thiazole derivatives have highlighted their ability to act against various viral targets.

- Case Study : A related thiazole derivative exhibited low micromolar EC50 values in inhibiting viral replication in vitro, emphasizing the potential for structural optimization to enhance efficacy against specific viral pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | 7 - 20 µM | |

| Antibacterial | E. faecalis | 40 - 50 µg/mL | |

| Antiviral | Viral Infections | Low micromolar |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell metabolism and bacterial growth.

- Cell Cycle Disruption : It has been shown to induce cell cycle arrest at the S phase, leading to increased apoptosis in cancer cells.

Properties

Molecular Formula |

C10H6BrNO2S |

|---|---|

Molecular Weight |

284.13 g/mol |

IUPAC Name |

2-(3-bromophenyl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) |

InChI Key |

KAZWLSFXKRUGAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=C(S2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.